3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methoxyphenyl groups at positions 3 and 5, and a methylbenzyl group at position 1. It has garnered interest in various fields due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3-methoxybenzoyl hydrazine with 2-methylbenzyl ketone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methylbenzyl groups, which may affect its biological activity and chemical reactivity.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at different positions, potentially leading to different properties.
1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar but without the methoxy groups, which may influence its interactions with biological targets.
Uniqueness
3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of both methoxyphenyl and methylbenzyl groups, which can significantly influence its chemical properties and biological activities. These substituents may enhance its solubility, stability, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-18-8-4-5-9-21(18)17-27-25(20-11-7-13-23(15-20)29-3)16-24(26-27)19-10-6-12-22(14-19)28-2/h4-16H,17H2,1-3H3 |
InChI Key |
QPOPZMRMNSVLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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